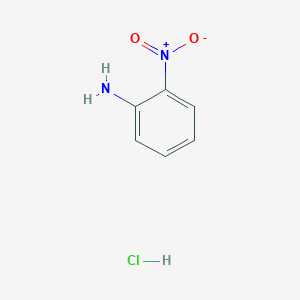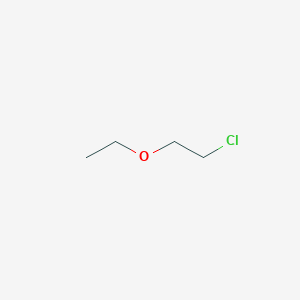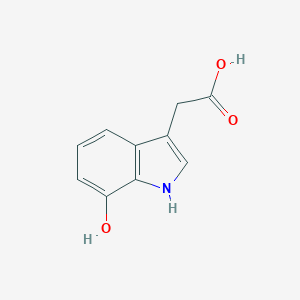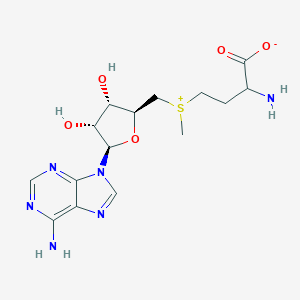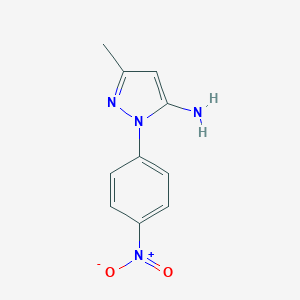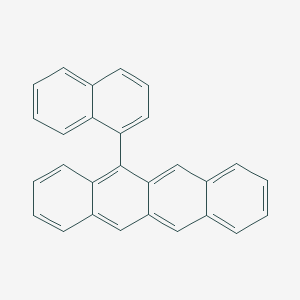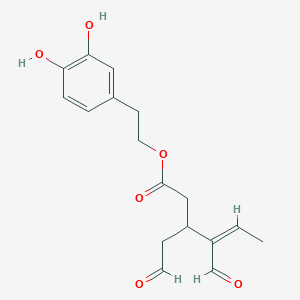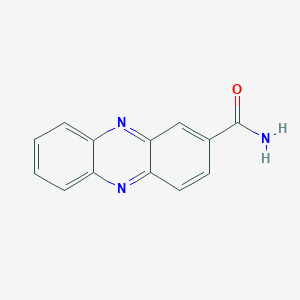
Nalmexone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalmexone hydrochloride, also known as Naltrexone HCl, is a medication used to treat alcohol and opioid addiction. It is an opioid receptor antagonist that blocks the effects of opioids in the brain. Nalmexone hydrochloride has been used for over three decades as an effective treatment for substance abuse disorders.
Mecanismo De Acción
Nalmexone hydrochloride works by binding to opioid receptors in the brain and blocking the effects of opioids. It also blocks the release of dopamine, a neurotransmitter that is involved in the reward system of the brain. By blocking the effects of opioids and reducing the release of dopamine, Nalmexone hydrochloride can help to reduce cravings for opioids and alcohol.
Biochemical and Physiological Effects:
Nalmexone hydrochloride has been shown to have a number of biochemical and physiological effects. It can reduce the release of dopamine, which can help to reduce the rewarding effects of opioids and alcohol. It can also reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This can help to reduce the symptoms of anxiety and depression that are often associated with substance abuse disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Nalmexone hydrochloride in lab experiments is that it is a well-established and widely used medication. This means that there is a large body of research on its effects and mechanisms of action. However, one limitation is that it can be difficult to control for individual differences in response to the medication, as different individuals may have different levels of opioid receptor activity.
Direcciones Futuras
There are a number of future directions for research on Nalmexone hydrochloride. One area of interest is the development of new formulations of the medication that can be administered in different ways, such as through a nasal spray or implant. Another area of interest is the use of Nalmexone hydrochloride in combination with other medications or behavioral therapies to enhance its effectiveness in treating substance abuse disorders. Additionally, further research is needed to better understand the long-term effects of Nalmexone hydrochloride on the brain and behavior.
Métodos De Síntesis
Nalmexone hydrochloride is synthesized by reacting naltrexone base with hydrochloric acid. The reaction occurs in an organic solvent, such as isopropyl alcohol, at a controlled temperature and pressure. The resulting product is a white crystalline powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
Nalmexone hydrochloride has been used in scientific research to study the effects of opioids on the brain and behavior. It has been shown to reduce the rewarding effects of opioids, which can help to prevent relapse in individuals recovering from opioid addiction. Nalmexone hydrochloride has also been used to study the effects of alcohol on the brain and behavior.
Propiedades
Número CAS |
16676-27-0 |
|---|---|
Nombre del producto |
Nalmexone hydrochloride |
Fórmula molecular |
C21H26ClNO4 |
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(3-methylbut-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-12(2)6-9-22-10-8-20-17-13-3-4-14(23)18(17)26-19(20)15(24)5-7-21(20,25)16(22)11-13;/h3-4,6,16,19,23,25H,5,7-11H2,1-2H3;1H/t16-,19+,20+,21-;/m1./s1 |
Clave InChI |
PJDUKHQNUMOJLL-OPHZJPRHSA-N |
SMILES isomérico |
CC(=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
SMILES |
CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
SMILES canónico |
CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
Otros números CAS |
16676-27-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



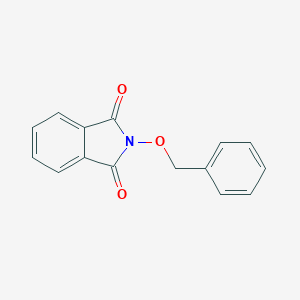
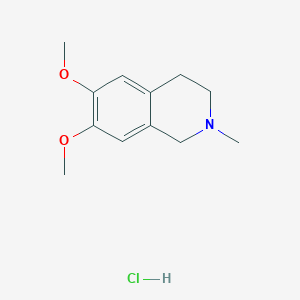
![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)
![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
